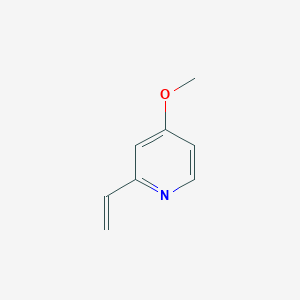
4-Methoxy-2-vinylpyridine
説明
4-Methoxy-2-vinylpyridine (MVP) is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group. MVP is widely used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Precision Polymerization
4-Methoxy-2-vinylpyridine has been utilized in stereospecific catalytic precision polymerization processes. Notably, yttrium complexes have been employed to polymerize 2-vinylpyridine (2VP) with moderate to high activities, resulting in polymers with varied tacticities. This demonstrates the utility of 4-Methoxy-2-vinylpyridine derivatives in creating specific polymer structures (Altenbuchner et al., 2015).
Hemocompatibility in Biomaterials
Research has explored modifying the structure of 4-vinylpyridine-based polymers to enhance biocompatibility, particularly in the context of hemocompatibility. This modification is crucial for its application in biomaterials, as demonstrated through studies on human red blood cells (Allison, Applegate, & Youngblood, 2007).
Catalysis in Organic Synthesis
Poly(4-vinylpyridine) has been used as a catalyst in the synthesis of benzopyrans and dihydropyranochromenes. This application capitalizes on its green, commercially available, and recyclable properties, offering benefits like mild reaction conditions and high yields (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
Electrochemical Applications
In the field of electrochemistry, poly(4-vinylpyridine) has been used to develop metallopolymers for hydrogen evolution, showcasing its effectiveness in catalysis similar to cobalt polypyridyl complexes (Kap, Ülker, Nune, & Karadaş, 2018).
Electropolymerized Coatings
Studies on the electropolymerization of 4-vinylpyridine have explored its ability to form high-quality films on metallic electrodes, demonstrating its potential in creating specialized coatings (Lebrun, Deniau, Tanguy, & Lécayon, 2008).
Polymer Blends
Research has shown that poly(4-vinylpyridine) and poly(2-vinylpyridine) are miscible with certain methacrylates, offering insights into polymer blend properties and applications (Cesteros, Meaurio, & Katime, 1993).
Functionalization of Carbon Nanotubes
4-Vinylpyridine derivatives have been used in the functionalization of carbon nanotubes, showing potential in applications like drug delivery and optical sensors (Su et al., 2011).
作用機序
Target of Action
4-Methoxy-2-vinylpyridine is a vinylpyridine derivative that is often used in the synthesis of polymers . The primary targets of this compound are the monomers or other reactants in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . In this process, the vinyl group of 4-Methoxy-2-vinylpyridine reacts with the initiator to form a radical, which then reacts with other monomers to form a polymer .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methoxy-2-vinylpyridine is the polymerization process . The compound acts as a monomer that can be polymerized to form polyvinylpyridine, a polymer with enhanced electrical conductivity .
Pharmacokinetics
It’s important to note that the compound should be handled with care due to its reactivity and potential toxicity .
Result of Action
The primary result of the action of 4-Methoxy-2-vinylpyridine is the formation of polyvinylpyridine . This polymer has been extensively applied in electrode organization for electrochemical applications .
Action Environment
The action of 4-Methoxy-2-vinylpyridine can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other chemicals, temperature, and pH . Additionally, the compound’s reactivity and stability can be influenced by storage conditions .
特性
IUPAC Name |
2-ethenyl-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZVPGVCBQBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595605 | |
| Record name | 2-Ethenyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-vinylpyridine | |
CAS RN |
30566-80-4 | |
| Record name | 2-Ethenyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



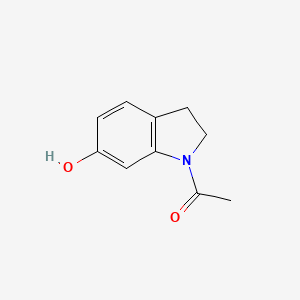
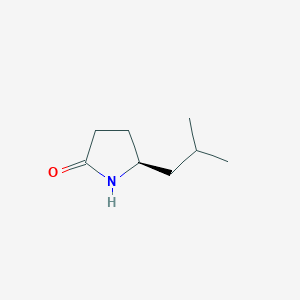


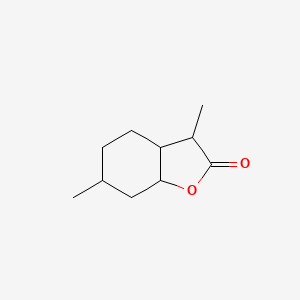
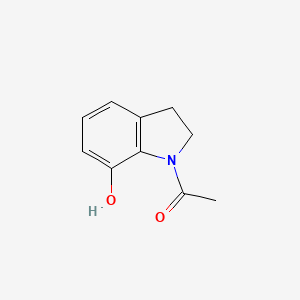
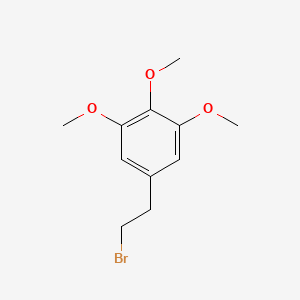
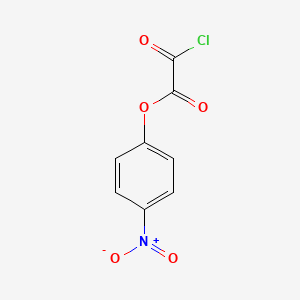
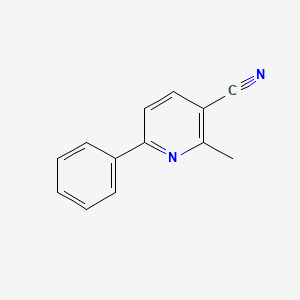
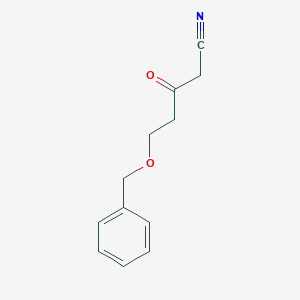
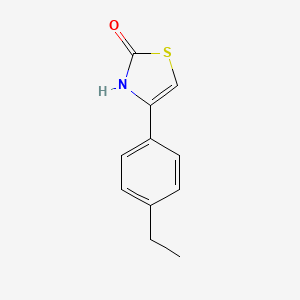
![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)
![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)
